molecular formula C18H17N3O B7474600 N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide

Cat. No. B7474600
M. Wt: 291.3 g/mol
InChI Key: SFGUTDRUPPXKDO-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, also known as DMNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPC is a heterocyclic compound that belongs to the pyrazine family, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in bacterial and cancer cells. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to inhibit the activity of various kinases and transcription factors in cancer cells, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth and the induction of apoptosis in cancer cells. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide also has some limitations, such as its poor solubility in water and some organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as material science and catalysis, and the elucidation of its mechanism of action at the molecular level. Furthermore, the development of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide derivatives with improved properties and activities may also be an interesting direction for future research.
Conclusion
In conclusion, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using various methods, and it has been shown to exhibit antimicrobial and antitumor activities, as well as other biochemical and physiological effects. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, which may lead to the development of new materials and drugs with improved properties and activities.

Synthesis Methods

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N,N-dimethylbenzamide with pyrazine-2-carboxylic acid in the presence of potassium carbonate. Another method involves the reaction of 2-bromo-N,N-dimethylbenzamide with 2-naphthylmethylamine in the presence of sodium hydride, followed by the reaction with pyrazine-2-carboxylic acid in the presence of potassium carbonate. The synthesis of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can also be achieved using other methods, such as the reaction of 2-bromo-N,N-dimethylbenzamide with 2-naphthylmethylamine in the presence of cesium carbonate, followed by the reaction with pyrazine-2-carboxylic acid in the presence of N,N-dimethylformamide.

Scientific Research Applications

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been reported to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to exhibit antitumor activity against various cancer cell lines, including MCF-7, HeLa, and A549. Furthermore, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been used as a building block for the synthesis of various organic materials, such as metal-organic frameworks and covalent organic frameworks.

properties

IUPAC Name

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-10-20-17(11-19-13)18(22)21(2)12-14-7-8-15-5-3-4-6-16(15)9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGUTDRUPPXKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide

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